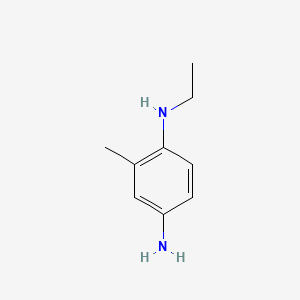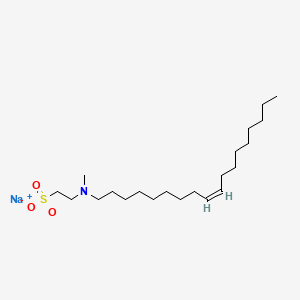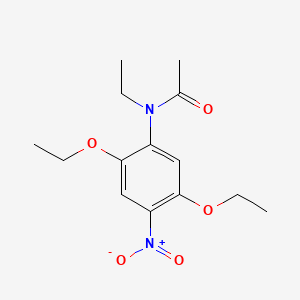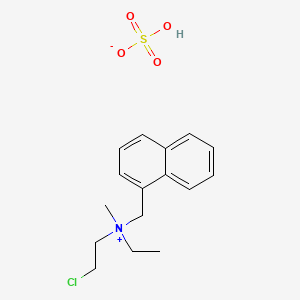
Einecs 260-535-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 260-535-2, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. The compound is composed of a toluene molecule with three nitro groups attached to the 2, 4, and 6 positions on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Each stage of nitration requires careful control of temperature and reaction conditions to ensure the desired product is obtained and to minimize the formation of by-products.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous flow of toluene and nitrating acids through a series of reactors. The reaction conditions, such as temperature and concentration of reactants, are closely monitored and controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The methyl group can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of triaminotoluene.
Substitution: Substitution reactions can yield various halogenated or other substituted derivatives of toluene.
Applications De Recherche Scientifique
2,4,6-Trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: It is used as a standard explosive in chemical research and testing.
Biology: Studies have been conducted on its effects on biological systems and its potential use in bioremediation.
Medicine: Research has explored its potential use in targeted drug delivery systems.
Industry: It is widely used in the production of explosives for military and industrial applications.
Mécanisme D'action
The explosive properties of 2,4,6-trinitrotoluene are due to the rapid decomposition of the compound, which releases a large amount of energy. The nitro groups in the molecule are highly reactive and, under the right conditions, can undergo rapid decomposition to produce gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases results in a powerful explosion.
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrotoluene is often compared with other nitroaromatic compounds such as:
2,4-Dinitrotoluene: Similar in structure but with only two nitro groups, making it less explosive.
Nitroglycerin: Another well-known explosive with different chemical properties and applications.
Picric Acid: A nitroaromatic compound with similar explosive properties but different chemical structure.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosiveness, making it a preferred choice for many applications.
Propriétés
Numéro CAS |
57057-98-4 |
|---|---|
Formule moléculaire |
C27H57BO15 |
Poids moléculaire |
632.5 g/mol |
Nom IUPAC |
tris[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl] borate |
InChI |
InChI=1S/C27H57BO15/c1-29-4-7-32-10-13-35-16-19-38-22-25-41-28(42-26-23-39-20-17-36-14-11-33-8-5-30-2)43-27-24-40-21-18-37-15-12-34-9-6-31-3/h4-27H2,1-3H3 |
Clé InChI |
UIEDYIVSCRTJDQ-UHFFFAOYSA-N |
SMILES canonique |
B(OCCOCCOCCOCCOC)(OCCOCCOCCOCCOC)OCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



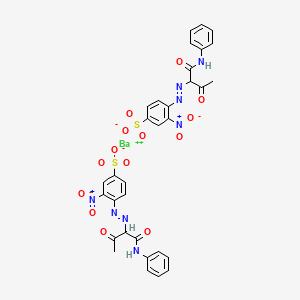
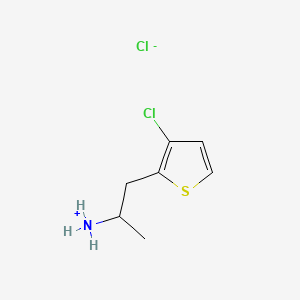


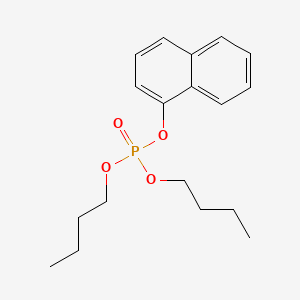
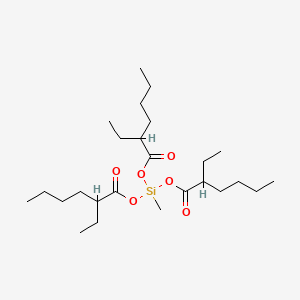
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
